molecular formula C13H20O5 B12619779 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one CAS No. 941282-88-8

4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B12619779
CAS No.: 941282-88-8
M. Wt: 256.29 g/mol
InChI Key: VTQCARCIYSLZSW-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of hydroxyethoxy, methoxymethyl, and methyl groups attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with hydroxyethoxy and methoxymethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymers . The molecular targets and pathways involved include the activation of specific bonds within the compound, resulting in the generation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with similar applications in polymerization.

    2-Hydroxy-4-methoxyacetophenone: Used in similar contexts but with different reactivity and properties.

Uniqueness

4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides distinct reactivity and efficiency as a photoinitiator. Its combination of hydroxyethoxy and methoxymethyl groups enhances its solubility and compatibility with various monomers, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

941282-88-8

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C13H20O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h6-7,14H,4-5,8-9H2,1-3H3

InChI Key

VTQCARCIYSLZSW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)COC)COC)OCCO

Origin of Product

United States

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